

# Genetic Complementation of creS Mutants: A Comparative Guide

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This guide provides a comprehensive comparison of methods for the genetic complementation of creS mutants in the bacterium *Caulobacter crescentus*. The deletion of the creS gene, which encodes the intermediate filament-like protein crescentin, results in the loss of the bacterium's characteristic curved rod shape, leading to a straight-rod phenotype. Complementation with a functional creS gene restores this wild-type morphology. This guide details the experimental protocols, presents quantitative data on the restoration of cell curvature, and illustrates the underlying molecular mechanisms.

## Performance Comparison of creS Complementation

The primary measure of successful genetic complementation of creS mutants is the restoration of the wild-type curved cell morphology. This is typically quantified by measuring the radius of curvature of the cells or a related geometric parameter. The following table summarizes the expected outcomes of a typical creS complementation experiment.

Strain/Condition	Genotype	Phenotype	Average Distance of Swarmer Pole to Surface ( $\mu\text{m}$ ) $\pm$ SEM
Wild-Type (WT)	creS <sup>+</sup>	Curved Rod	1.0 $\pm$ 0.1
creS Mutant	$\Delta\text{creS}$	Straight Rod	1.8 $\pm$ 0.05
Complemented Strain	$\Delta\text{creS}$ + p(creS <sup>+</sup> )	Curved Rod	~1.0 (expected)

Data for Wild-Type and creS Mutant strains are derived from studies on surface colonization where the distance of the swarmer pole from a surface is used as a proxy for cell curvature.<sup>[1]</sup> A lower value indicates a more curved cell. The value for the complemented strain is the expected outcome based on qualitative descriptions of restored curvature in the literature.

## Experimental Protocols

The most common method for genetic complementation of creS mutants involves the introduction of a plasmid carrying the wild-type creS gene into a  $\Delta\text{creS}$  strain. Below are detailed methodologies for this process.

### Construction of the creS Complementation Plasmid

This protocol describes the cloning of the creS gene into a suitable expression vector for *Caulobacter crescentus*.

Materials:

- *Caulobacter crescentus* wild-type genomic DNA
- High-fidelity DNA polymerase
- Primers specific for the creS gene with appropriate restriction sites
- A suitable *E. coli* - *Caulobacter* shuttle vector (e.g., pRKlac290, pMT335)
- Restriction enzymes

- T4 DNA ligase
- Competent *E. coli* cells (e.g., DH5 $\alpha$ )
- LB agar plates with appropriate antibiotics

#### Procedure:

- **Amplification of the creS gene:** Amplify the creS open reading frame and its native promoter region from wild-type *Caulobacter crescentus* genomic DNA using PCR with high-fidelity DNA polymerase. The primers should be designed to include restriction sites compatible with the chosen shuttle vector.
- **Vector and Insert Digestion:** Digest both the shuttle vector and the purified PCR product with the selected restriction enzymes.
- **Ligation:** Ligate the digested creS insert into the digested vector using T4 DNA ligase.
- **Transformation into *E. coli*:** Transform the ligation mixture into competent *E. coli* cells and select for transformants on LB agar plates containing the appropriate antibiotic for the shuttle vector.
- **Plasmid Verification:** Isolate plasmid DNA from the resulting *E. coli* colonies and verify the correct insertion of the creS gene by restriction digest and DNA sequencing.

## Transformation of the creS Mutant Strain

This protocol details the introduction of the complementation plasmid into the  $\Delta$ creS mutant of *Caulobacter crescentus* via electroporation.<sup>[2][3][4][5][6]</sup>

#### Materials:

- $\Delta$ creS mutant *Caulobacter crescentus* strain
- Verified creS complementation plasmid
- PYE (Peptone-Yeast Extract) medium

- Sterile, ice-cold 10% glycerol
- Electroporator and electroporation cuvettes (1-mm gap)
- PYE agar plates with appropriate antibiotics

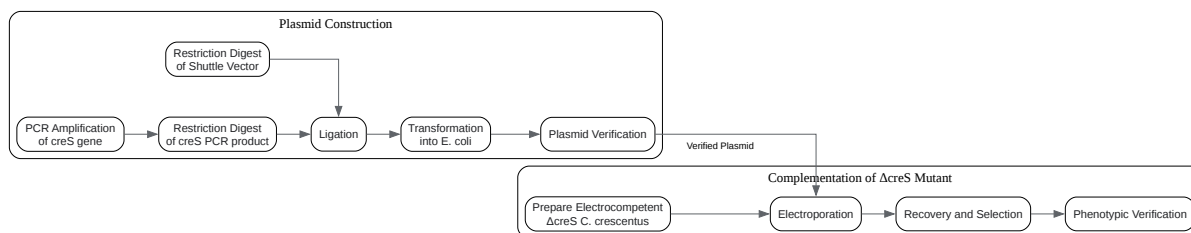
Procedure:

- Culture Growth: Grow an overnight culture of the  $\Delta creS$  mutant strain in PYE medium.
- Preparation of Electrocompetent Cells:
  - Inoculate a larger volume of PYE with the overnight culture and grow to an OD600 of 0.5-1.0.
  - Harvest the cells by centrifugation at 4°C.
  - Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol, centrifuging between each wash.
  - Resuspend the final pellet in a small volume of ice-cold 10% glycerol to a high cell density (approximately  $10^{11}$  cells/mL).
- Electroporation:
  - Mix 50-100 ng of the purified *creS* complementation plasmid with 50  $\mu$ L of the electrocompetent  $\Delta creS$  cells.
  - Transfer the mixture to a pre-chilled electroporation cuvette.
  - Deliver an electrical pulse to the cells (e.g., 1.8 kV, 200  $\Omega$ , 25  $\mu$ F).[\[2\]](#)
- Recovery and Plating:
  - Immediately after the pulse, add 1 mL of PYE medium to the cuvette to recover the cells.
  - Transfer the cell suspension to a microfuge tube and incubate at 30°C for 1-2 hours with shaking to allow for the expression of the antibiotic resistance gene.

- Plate the recovered cells on PYE agar plates containing the appropriate antibiotic to select for transformants.
- Verification of Complementation:
  - Isolate colonies from the selection plates.
  - Confirm the presence of the complementation plasmid by plasmid isolation and restriction digest.
  - Verify the restoration of the curved-rod phenotype using phase-contrast microscopy.

## Mandatory Visualizations

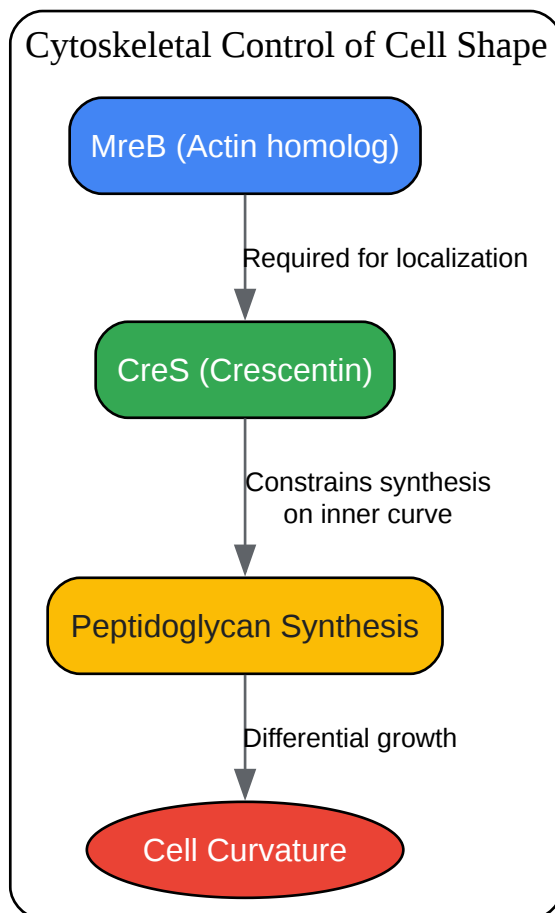
### Experimental Workflow for Genetic Complementation of creS Mutants



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Caption: Workflow for the genetic complementation of creS mutants.

## Molecular Interaction Pathway for CreS-mediated Cell Curvature



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Caption: CreS localization and function in determining cell curvature.

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